molecular formula C24H27N3O3 B14930483 N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

Cat. No.: B14930483
M. Wt: 405.5 g/mol
InChI Key: RXCFHAWGLXOCCK-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core, substituted with a cyclohexylmethyl group and an oxadiazole moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with an appropriate carboxylic acid derivative.

    Attachment of the benzamide moiety: The oxadiazole intermediate is then reacted with 2-hydroxybenzoyl chloride in the presence of a base to form the benzamide linkage.

    Introduction of the cyclohexylmethyl group: Finally, the benzamide derivative is alkylated with cyclohexylmethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzamide core can also contribute to binding affinity and specificity, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxy-4-methylphenyl)benzamide
  • N-Cyclopropyl-3-[(4-methylphenyl)methoxy]benzamide
  • 4-Methyl-N-phenylbenzamide

Uniqueness

N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide stands out due to its unique combination of a cyclohexylmethyl group and an oxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide

InChI

InChI=1S/C24H27N3O3/c1-17-11-13-19(14-12-17)23-26-22(30-27-23)16-29-21-10-6-5-9-20(21)24(28)25-15-18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,25,28)

InChI Key

RXCFHAWGLXOCCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4CCCCC4

Origin of Product

United States

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